molecular formula C24H23N3O3S B7685858 ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate

ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate

Cat. No. B7685858
M. Wt: 433.5 g/mol
InChI Key: IXMLWOUPHNVEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EDDP and is a derivative of methadone, a synthetic opioid drug used for the treatment of opioid addiction.

Mechanism of Action

EDDP acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, EDDP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
EDDP has been shown to produce similar biochemical and physiological effects as methadone, including analgesia, sedation, and respiratory depression. However, EDDP has a lower potential for abuse and dependence than methadone, making it a safer alternative for the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

One advantage of using EDDP in lab experiments is its selectivity for the dopamine transporter, which allows for the study of dopamine signaling without interference from other neurotransmitter systems. However, one limitation of using EDDP is its relatively low potency compared to other dopamine transporter inhibitors, which may require higher concentrations of EDDP to achieve desired effects.

Future Directions

There are several future directions for the study of EDDP. One potential direction is the development of EDDP as a therapeutic agent for the treatment of opioid addiction. Another direction is the investigation of EDDP as a tool for studying the mechanisms of action of opioid drugs and the dopamine reward pathway in the brain. Additionally, the use of EDDP as a biomarker for the detection of methadone use in forensic science may also be further explored.

Synthesis Methods

The synthesis of EDDP involves the reaction of piperidine-4-carboxylic acid with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to yield EDDP.

Scientific Research Applications

EDDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, EDDP has been investigated as a potential drug candidate for the treatment of opioid addiction. In neuroscience, EDDP has been used as a tool to study the mechanisms of action of opioid drugs. In forensic science, EDDP has been used as a biomarker for the detection of methadone use in urine and blood samples.

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-4-15-8-6-9-16(5-2)21(15)26-22(28)19-13-25-24-27(23(19)29)20(14-31-24)17-10-7-11-18(12-17)30-3/h6-14H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMLWOUPHNVEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.